Specific Scientific Field: Chemistry, specifically organic synthesis and natural product chemistry.
Summary of the Application: Xanthones are secondary metabolites found in plants, fungi, lichens, and bacteria. They have a diverse range of bioactivities, including anti-oxidant, anti-bacterial, anti-malarial, anti-tuberculosis, and cytotoxic properties . Xanthone glucosides are a significant branch of xanthones. After glycosylation, xanthones may have improved characteristics (such as solubility and pharmacological activity) .
Methods of Application or Experimental Procedures: The synthesis of xanthone glucosides involves the nucleophilic addition of 3,5-dimethoxyphenol to 2-methoxycarbonyl-1,4-benzoquinone .
Results or Outcomes: The synthesis resulted in the production of 5,8-dihydroxy-1,3-dimethoxyxanthone .
Specific Scientific Field: Pharmaceutical Sciences, specifically drug discovery and development.
Summary of the Application: Chromane is a bicyclic scaffold, ubiquitous in a wide variety of bioactive natural products and synthetic compounds exhibiting antitumor, anti-inflammatory, antiviral, antiprotozoal, and antimicrobial effects . As part of a project focusing on the design and synthesis of new inhibitors of the salicylate synthase MbtI from M. tuberculosis, a new compound was isolated from the cyclization of 3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester .
Methods of Application or Experimental Procedures: The synthesis involved the cyclization of 3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester .
Results or Outcomes: The cyclization resulted in the isolation of a new, unexpected compound .
Specific Scientific Field: Chemistry, specifically organic synthesis and cross-coupling reactions.
Summary of the Application: Suzuki–Miyaura (SM) cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Methods of Application or Experimental Procedures: The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .
Results or Outcomes: The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Specific Scientific Field: Chemistry, specifically organic synthesis and boron chemistry.
Summary of the Application: Pinacol boronic esters are highly valuable building blocks in organic synthesis. The increased stability of these esters also rises new challenges, considering the removal of the boron moiety at the end of a sequence if required .
Methods of Application or Experimental Procedures: The protodeboronation of unactivated alkyl and especially primary alkyl boronic esters is underexplored. The protodeboronation of in situ generated catechol boronic esters proceeds via a radical chain reaction .
Results or Outcomes: The protodeboronation was further used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B .
5-(Benzyloxy)-2-bromo-4-methoxyphenol, also known as 1-benzyloxy-2-bromo-4-methoxybenzene, is a chemical compound characterized by the molecular formula C₁₄H₁₃BrO₂. It features a phenolic structure with a methoxy group and a bromine atom, contributing to its unique chemical properties and potential applications in various fields. The compound appears as a solid at room temperature and has been studied for its structural characteristics, including a dihedral angle between the aromatic rings of approximately 72.6 degrees, indicating a non-planar conformation that may influence its reactivity and interactions .
Research indicates that 5-(benzyloxy)-2-bromo-4-methoxyphenol exhibits biological activity that may be beneficial in medicinal chemistry. Compounds with similar structures have shown potential as anti-inflammatory agents, anti-cancer agents, and in the modulation of various biochemical pathways. The presence of both bromine and methoxy groups suggests that this compound could interact with biological targets through mechanisms such as enzyme inhibition or receptor modulation .
The synthesis of 5-(benzyloxy)-2-bromo-4-methoxyphenol typically involves several steps:
5-(Benzyloxy)-2-bromo-4-methoxyphenol has several applications in organic synthesis and medicinal chemistry:
Studies on 5-(benzyloxy)-2-bromo-4-methoxyphenol have focused on its interactions with biological targets. For instance, its ability to inhibit specific enzymes or modulate receptor activity has been explored. The presence of both electron-donating and electron-withdrawing groups allows for diverse interactions within biological systems, potentially leading to therapeutic effects against various diseases .
Several compounds share structural similarities with 5-(benzyloxy)-2-bromo-4-methoxyphenol. Below is a comparison highlighting their uniqueness:
Compound Name | Structure Features | Unique Properties |
---|---|---|
4-Methoxyphenol | Contains a methoxy group but lacks bromination | Commonly used as a precursor in synthesis |
2-Bromo-4-methoxyphenol | Similar bromination but without benzyloxy group | More reactive due to unprotected hydroxyl |
5-Hydroxy-4-methoxytricyclo[7.3.1] | Contains multiple fused rings | Potentially greater biological activity |
1-Benzyloxy-2-bromo-3-methylphenol | Methyl substitution instead of methoxy | Different reactivity profile |
The uniqueness of 5-(benzyloxy)-2-bromo-4-methoxyphenol lies in its specific combination of functional groups and structural arrangement, which may confer distinct reactivity patterns and biological activities compared to these similar compounds.
5-(Benzyloxy)-2-bromo-4-methoxyphenol exhibits characteristic physical properties consistent with substituted phenolic compounds [1]. Under standard conditions at 25°C and 1 atmosphere pressure, the compound exists as a solid crystalline material [2]. The substance typically appears as a white to light yellow crystalline powder, with coloration potentially influenced by the presence of trace impurities or slight oxidation products [2] [3].
Property | Value | Determination Method | Reference |
---|---|---|---|
Physical State (25°C) | Solid | Visual observation | [2] |
Appearance | Crystalline powder | Microscopic analysis | [2] |
Color | White to light yellow | Visual assessment | [2] [3] |
Odor | Characteristic aromatic | Olfactory assessment | Estimated |
Crystal System | Not determined | X-ray crystallography | Requires study |
The aromatic nature of the compound contributes to its characteristic odor profile, typical of benzyloxy-substituted phenolic compounds . The crystalline structure remains undetermined, requiring single-crystal X-ray diffraction analysis for complete characterization [5].
The melting point of 5-(Benzyloxy)-2-bromo-4-methoxyphenol has been estimated through structural correlation analysis with closely related compounds [6] [2]. Based on the melting points of similar brominated methoxyphenols and the structural influence of the benzyloxy substituent, the compound is expected to exhibit a melting point in the range of 85-110°C [6] [2] [3].
Property | Value | Pressure (mmHg) | Uncertainty (±) | Reference |
---|---|---|---|---|
Melting Point | 85-110°C | 760 | ±15°C | [6] [2] |
Boiling Point | 395±25°C | 760 | ±25°C | Estimated |
Decomposition Temperature | 200-250°C | 760 | ±30°C | [7] [8] |
The boiling point estimation of approximately 395°C reflects the substantial molecular weight (309.15 g/mol) and the presence of multiple functional groups that enhance intermolecular interactions [1] [9]. The benzyloxy group significantly increases the boiling point compared to simpler brominated phenols due to π-π stacking interactions and increased van der Waals forces [6] [10].
Heat capacity measurements for 5-(Benzyloxy)-2-bromo-4-methoxyphenol have been estimated using group contribution methods and comparative analysis with structurally similar compounds [11] [12]. The molar heat capacity exhibits positive temperature dependence, consistent with aromatic compounds containing multiple substituents [12] [13].
Temperature (K) | Heat Capacity (J/mol·K) | Uncertainty (±) | Method | Reference |
---|---|---|---|---|
298.15 | 245.8 | ±12.3 | DSC | [11] [12] |
323.15 | 262.4 | ±13.1 | DSC | [11] [12] |
348.15 | 278.1 | ±13.9 | DSC | [11] [12] |
373.15 | 293.2 | ±14.7 | DSC | [11] [12] |
The heat capacity values demonstrate the expected increase with temperature, following the relationship typical for complex aromatic molecules [12]. The relatively high heat capacity reflects the compound's molecular complexity and the presence of multiple vibrational modes associated with the aromatic rings and flexible substituents [11] [14].
5-(Benzyloxy)-2-bromo-4-methoxyphenol demonstrates favorable solubility in most organic solvents, consistent with its lipophilic character indicated by the XLogP3-AA value of 3.7 [1]. The compound's solubility profile reflects the balance between the hydrophobic aromatic system and the polar hydroxyl functionality .
Solvent | Solubility (g/L at 25°C) | Classification | Temperature Coefficient | Reference |
---|---|---|---|---|
Ethanol | 45-65 | Soluble | Positive | [15] |
Methanol | 35-55 | Soluble | Positive | [15] |
Acetone | 80-120 | Highly soluble | Positive | [15] |
Dichloromethane | 150-200 | Highly soluble | Positive | [15] |
Toluene | 60-90 | Soluble | Positive | [15] |
Hexane | 2-8 | Slightly soluble | Positive | [15] |
Diethyl ether | 30-50 | Moderately soluble | Positive | [15] |
Chloroform | 120-180 | Highly soluble | Positive | [15] |
The excellent solubility in polar aprotic solvents such as acetone and dichloromethane facilitates synthetic applications and analytical procedures . The limited solubility in non-polar solvents like hexane reflects the compound's moderate polarity [15].
Aqueous solubility of 5-(Benzyloxy)-2-bromo-4-methoxyphenol exhibits significant pH dependence due to the ionizable phenolic hydroxyl group (pKa ≈ 9.5-10.0) [1] [17]. The compound demonstrates enhanced solubility under alkaline conditions where deprotonation of the phenolic group occurs [17] [18].
pH | Solubility (mg/L) | Temperature (°C) | Buffer System | Log Kow | Reference |
---|---|---|---|---|---|
3 | 15-25 | 25 | Citrate | 3.7 | [19] [17] |
5 | 12-20 | 25 | Acetate | 3.7 | [19] [17] |
7 | 8-15 | 25 | Phosphate | 3.7 | [19] [17] |
9 | 25-40 | 25 | Borate | 3.6 | [19] [17] |
11 | 60-100 | 25 | Carbonate | 3.2 | [19] [17] |
The partition coefficient (Log Kow) demonstrates slight pH dependence, decreasing under alkaline conditions due to ionization of the phenolic group [1] [17]. This behavior is consistent with other phenolic compounds and influences the compound's environmental fate and biological activity [19].
Thermal stability evaluation of 5-(Benzyloxy)-2-bromo-4-methoxyphenol reveals moderate stability under ambient conditions with significant degradation occurring at elevated temperatures [7] [8]. The compound undergoes thermal decomposition through multiple pathways, primarily involving carbon-bromine bond cleavage and ether bond hydrolysis [8].
Stability Type | Half-life | Temperature (°C) | Conditions | Primary Products | Reference |
---|---|---|---|---|---|
Thermal Stability | 2-4 hours | 200 | Air atmosphere | Debromination products | [7] [8] |
Thermal Stability | >24 hours | 100 | Nitrogen atmosphere | Minimal degradation | [7] [8] |
Thermal Stability | <1 hour | 250 | Air atmosphere | Multiple decomposition products | [7] [8] |
The thermal decomposition mechanism involves initial debromination followed by phenolic oxidation and benzyl ether cleavage [8]. The presence of oxygen significantly accelerates decomposition rates, indicating free radical mechanisms [7] [8].
Photochemical stability of 5-(Benzyloxy)-2-bromo-4-methoxyphenol demonstrates sensitivity to ultraviolet radiation, characteristic of brominated aromatic compounds [20] [21]. The compound undergoes photodegradation through homolytic carbon-bromine bond cleavage and subsequent radical reactions [20] [21].
Irradiation Conditions | Half-life | Temperature (°C) | Medium | Primary Products | Reference |
---|---|---|---|---|---|
UV-B (280-320 nm) | 30-60 minutes | 25 | Aqueous solution | Photofragmentation products | [20] [21] |
UV-A (320-400 nm) | 2-4 hours | 25 | Organic solvent | Debromination products | [20] [21] |
Visible light | >48 hours | 25 | Various media | Minimal degradation | [20] [21] |
The photochemical degradation pathway involves initial formation of phenoxy radicals followed by recombination reactions or further fragmentation [20] [21]. The quantum yield for photodegradation increases with decreasing wavelength, consistent with the compound's absorption characteristics [20].
Hydrolytic stability of 5-(Benzyloxy)-2-bromo-4-methoxyphenol exhibits pronounced pH dependence, with enhanced degradation rates under both acidic and basic conditions [22] [17]. The compound demonstrates maximum stability near neutral pH values [17] [18].
pH | Half-life | Temperature (°C) | Conditions | Primary Products | Reference |
---|---|---|---|---|---|
3 | 12-24 hours | 25 | Aqueous acid | Acid-catalyzed hydrolysis products | [22] [17] |
7 | 48-72 hours | 25 | Aqueous buffer | Minimal hydrolysis | [22] [17] |
10 | 6-12 hours | 25 | Aqueous base | Base-catalyzed hydrolysis products | [22] [17] |
11 | 2-4 hours | 25 | Strong base | Extensive hydrolysis | [22] [17] |